(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
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Overview
Description
Ixabepilone is a semi-synthetic analog of epothilone B, a natural compound produced by the myxobacterium Sorangium cellulosum. It was developed by Bristol-Myers Squibb and is marketed under the trade name Ixempra. Ixabepilone is primarily used as a chemotherapeutic agent for the treatment of metastatic or locally advanced breast cancer, particularly in cases where the cancer is resistant to other treatments such as anthracyclines and taxanes .
Preparation Methods
The synthesis of ixabepilone involves several steps, starting from the natural product epothilone B. The process includes:
Epoxidation: Epothilone B undergoes epoxidation to introduce an epoxide group.
Lactam Formation: The epoxide is then converted into a lactam through a series of reactions involving nucleophilic attack and ring closure.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s stability and pharmacokinetic properties
Industrial production methods for ixabepilone typically involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Ixabepilone undergoes several types of chemical reactions, including:
Oxidation: Ixabepilone can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, which may enhance or modify the compound’s therapeutic properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ixabepilone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Ixabepilone serves as a model compound for studying the synthesis and modification of complex natural products.
Biology: It is used to investigate the mechanisms of microtubule stabilization and the role of microtubules in cell division.
Medicine: Ixabepilone is primarily used as a chemotherapeutic agent for treating breast cancer. .
Industry: The compound’s synthesis and production methods are of interest for developing efficient industrial processes for producing complex pharmaceuticals
Mechanism of Action
Ixabepilone exerts its effects by binding to the beta-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is essential for cell division. As a result, ixabepilone effectively arrests the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death). This mechanism is similar to that of taxanes, but ixabepilone has shown efficacy in taxane-resistant cancers due to its ability to bind to different sites on the microtubules .
Comparison with Similar Compounds
Ixabepilone belongs to the class of microtubule inhibitors, which includes other compounds such as:
Paclitaxel: A well-known taxane that also stabilizes microtubules but is often less effective in resistant cancers.
Docetaxel: Another taxane with a similar mechanism of action but different pharmacokinetic properties.
Vincristine: A vinca alkaloid that destabilizes microtubules, leading to cell cycle arrest.
Vinblastine: Another vinca alkaloid with similar properties to vincristine
What sets ixabepilone apart is its low susceptibility to common mechanisms of drug resistance, such as overexpression of efflux transporters and mutations in beta-tubulin. This makes it a valuable option for treating cancers that are resistant to other microtubule inhibitors .
Properties
Molecular Formula |
C27H42N2O5S |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/t15?,17?,20?,21?,22?,24?,27-/m1/s1 |
InChI Key |
FABUFPQFXZVHFB-MHYLQRKHSA-N |
Isomeric SMILES |
CC1CCC[C@@]2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Origin of Product |
United States |
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